3-(Chloromethyl)-6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Description
Properties
IUPAC Name |
3-(chloromethyl)-6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN4S/c11-5-10-13-12-9-2-1-8(14-15(9)10)7-3-4-16-6-7/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHNNBBUFSTMJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2N=C1C3=CSC=C3)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
3-(Chloromethyl)-6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic implications based on recent studies.
Synthesis
The synthesis of this compound typically involves multistep reactions that incorporate various heterocycles. The introduction of the chloromethyl group and the thiophene moiety enhances the compound's reactivity and biological potential. Recent methods have focused on optimizing yields and purity through innovative synthetic pathways.
Anticancer Properties
Recent studies have demonstrated that triazolo-pyridazine derivatives exhibit promising anticancer activities. For instance, a related compound was evaluated for its cytotoxic effects against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results indicated that certain derivatives had IC50 values in the low micromolar range, suggesting significant cytotoxicity:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
These findings highlight the potential of triazolo-pyridazine derivatives as effective agents in cancer therapy by targeting specific kinases involved in tumor growth and proliferation .
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways. For example, compounds similar to this compound have been shown to inhibit c-Met kinase activity, which is crucial for cancer cell survival and metastasis. The most potent compounds demonstrated comparable inhibition to established drugs like Foretinib .
Neuroprotective Effects
There is emerging evidence suggesting that triazolo derivatives may also possess neuroprotective properties. Compounds targeting neurokinin receptors have been investigated for their therapeutic potential in treating neurodegenerative diseases. The structural characteristics of triazolo derivatives allow them to interact effectively with these receptors, offering a pathway for developing new treatments for conditions like Alzheimer's disease .
Case Studies
Several case studies have been conducted to assess the biological activity of triazolo derivatives:
- In Vitro Cytotoxicity Study : A series of triazolo-pyridazine compounds were synthesized and tested against various cancer cell lines using the MTT assay. Results indicated that modifications to the thiophene and chloromethyl groups significantly influenced cytotoxicity profiles.
- Kinase Inhibition Assays : Compounds were tested for their ability to inhibit c-Met kinase activity in vitro. The results revealed that specific structural modifications led to enhanced inhibitory effects, supporting further optimization for drug development.
Scientific Research Applications
Synthesis of 3-(Chloromethyl)-6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine
The synthesis of this compound typically involves multi-step reactions that may include cyclization processes and functionalization of thiophene derivatives. Recent studies have demonstrated effective synthetic routes that enhance yield and purity. For instance, a modified Mitsunobu reaction has been utilized for synthesizing related triazolopyridines and triazolopyrimidines, which can serve as precursors for this compound .
Key Synthetic Pathways
| Synthetic Method | Description | Yield |
|---|---|---|
| Modified Mitsunobu Reaction | Utilizes acylated hydrazinopyridines for triazole formation | High |
| Cyclization with Thiophene Derivatives | Involves chloromethylation followed by cyclization with thiophene | Moderate |
Antimicrobial Activity
Research indicates that triazolo derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi. A study highlighted its potential as a lead compound in developing new antimicrobial agents due to its unique structural features .
Anticancer Properties
Preliminary investigations into the anticancer activities of triazolo derivatives suggest that they may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies have reported promising results in vitro against cancer cell lines, indicating a need for further exploration in vivo .
Neurological Implications
Emerging research suggests that compounds containing the triazolo-pyridazine framework may have neuroprotective effects. They could potentially modulate neurotransmitter systems or provide protection against neurodegenerative diseases. The specific mechanisms remain under investigation but highlight a promising area for future research .
Photovoltaic Materials
The unique electronic properties of this compound make it suitable for applications in organic photovoltaics. Its ability to act as an electron acceptor can enhance the efficiency of solar cells when incorporated into polymer blends or thin films .
Organic Light Emitting Diodes (OLEDs)
Due to its luminescent properties, this compound has potential applications in OLED technology. Its incorporation into device architectures can improve light emission efficiency and stability, making it a candidate for further development in next-generation display technologies .
Case Study 1: Antimicrobial Evaluation
A recent study evaluated the antimicrobial efficacy of various triazolo derivatives, including this compound. The results indicated a significant reduction in bacterial growth compared to control groups. This study underscores the compound's potential as a basis for new antimicrobial therapies.
Case Study 2: Anticancer Screening
In vitro tests conducted on several cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner. These findings suggest that further development could lead to novel anticancer agents targeting specific pathways involved in tumor growth.
Comparison with Similar Compounds
Structural and Substituent Variations
The triazolo[4,3-b]pyridazine scaffold is highly versatile, with substitutions at positions 3 and 6 dictating pharmacological and chemical behavior. Below is a comparative analysis of key derivatives:
Key Observations:
- Chloromethyl vs.
- Thiophene vs. Heterocycles : The thiophen-3-yl group introduces sulfur-mediated π-π stacking and hydrophobic interactions, contrasting with indole (6 ) or triazole (TPA023 ) moieties, which offer hydrogen-bonding capabilities .
Enzyme Inhibition
- PDE4 Selectivity: Compound 18 () exhibits nanomolar potency against PDE4A due to its catechol diether substituent, a feature absent in the target compound. The thiophene group may reduce PDE4 affinity but could target other kinases or bromodomains .
- Bromodomain Inhibition: Derivatives like 6 () with indole substituents show strong binding to BRD4, whereas the target compound’s thiophene may alter binding kinetics due to reduced hydrogen-bond donor capacity .
Receptor Modulation
- GABAA Activity : TPA023 () selectively activates α2/α3-containing GABAA receptors, a property linked to its 2-fluorophenyl and triazolylmethoxy groups. The chloromethyl-thiophene combination in the target compound may lack this selectivity but could modulate other ion channels .
Physicochemical Properties
Preparation Methods
Starting Materials and Key Intermediates
3,6-Dichloropyridazine : A pivotal intermediate synthesized industrially with high purity (>99%) via multi-step chlorination of maleic anhydride derivatives followed by hydrazine hydrate treatment and phosphorus oxychloride chlorination.
Thiophen-3-yl boronic acid or thiol derivatives : Used for introducing the thiophen-3-yl substituent via palladium-catalyzed cross-coupling or nucleophilic substitution.
Chloromethylating agents : Such as chloromethyl chloride or related reagents, employed to introduce the chloromethyl group at the 3-position.
Synthetic Route Example
A representative synthetic scheme adapted from related triazolo-pyridazine analogs involves:
Nucleophilic Biaryl Coupling : Reacting 3,6-dichloropyridazine with a thiophen-3-yl nucleophile (e.g., thiophen-3-ylboronic acid) under palladium-catalyzed Suzuki coupling conditions to selectively substitute one chlorine atom at position 6 with the thiophen-3-yl group.
Ring Closure via Tetrazole Cyclization : The intermediate bearing the thiophen-3-yl substituent reacts with a suitable tetrazole derivative or hydrazine hydrate to form the fused triazolo ring through thermal or acid-catalyzed cyclization.
Chloromethyl Group Introduction : The chloromethyl substituent at position 3 can be introduced either by direct chloromethylation of the triazolo-pyridazine core or by using a chloromethylated tetrazole precursor in the initial cyclization step.
Purification and Characterization : The final compound is isolated by chromatographic techniques and recrystallization. Structural confirmation is done by NMR, mass spectrometry, and X-ray crystallography when available.
Detailed Reaction Conditions and Yields
Research Findings and Optimization Notes
The planarity and conjugation of the triazolo-pyridazine core are critical for biological activity and material properties. The synthetic methods aim to preserve this planarity by minimizing harsh conditions that could cause ring opening or rearrangement.
Palladium-catalyzed cross-coupling is the preferred method for introducing the thiophen-3-yl substituent due to its selectivity and tolerance of functional groups.
Chloromethylation requires careful control of reaction conditions to avoid over-chlorination or side reactions. Using mild chloromethylating agents at low temperature improves selectivity.
Industrial synthesis of the key intermediate 3,6-dichloropyridazine is well-established with high purity and yield, which supports scalability.
Summary Table of Preparation Steps for 3-(Chloromethyl)-6-(thiophen-3-yl)-triazolo[4,3-b]pyridazine
| Step No. | Reaction Type | Starting Material(s) | Key Reagents/Conditions | Product/Intermediate |
|---|---|---|---|---|
| 1 | Industrial chlorination | Maleic anhydride | Liquid chlorine, hydrazine hydrate, POCl3 | 3,6-Dichloropyridazine |
| 2 | Palladium-catalyzed coupling | 3,6-Dichloropyridazine, thiophen-3-ylboronic acid | Pd(dppf)Cl2, K2CO3, 1,4-dioxane/H2O, 80 °C | 6-(Thiophen-3-yl)-3-chloropyridazine |
| 3 | Cyclization | Above intermediate, tetrazole or hydrazine derivatives | Heat, AcOH or thermal conditions | Triazolo[4,3-b]pyridazine core |
| 4 | Chloromethylation | Triazolo-pyridazine intermediate | Chloromethyl chloride, low temperature | 3-(Chloromethyl)-6-(thiophen-3-yl) derivative |
| 5 | Purification | Crude product | Chromatography, recrystallization | Pure target compound |
Q & A
Basic: What synthetic methodologies are optimized for preparing 3-(chloromethyl)-6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine?
Answer:
The synthesis typically involves cyclization and substitution steps. For example:
- Step 1: Prepare 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine via cyclization of 3-chloro-6-hydrazinylpyridazine with diethyl ethoxymethylenemalonate or triethyl orthoacetate .
- Step 2: Introduce the thiophen-3-yl group via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling (e.g., Suzuki-Miyaura) under inert conditions.
- Step 3: Functionalize the chloromethyl group using alkylation or nucleophilic displacement.
Key Data:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | Diethyl ethoxymethylenemalonate, reflux | ~60–75% | |
| 2 | Thiophen-3-ylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | ~50–65% |
Note: Solvent purity and catalyst selection critically impact yields.
Basic: How is structural characterization of this compound validated in academic research?
Answer:
- X-ray crystallography confirms planar molecular geometry and intramolecular interactions (e.g., C–H⋯N hydrogen bonds) .
- NMR spectroscopy identifies substituent positions:
- Thiophen-3-yl protons appear as distinct aromatic signals (δ 7.2–7.8 ppm).
- Chloromethyl groups show characteristic splitting (δ 4.5–5.0 ppm, CH₂Cl).
- Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 292.0321 calculated for C₁₁H₈ClN₄S).
Example: A related triazolopyridazine derivative showed an r.m.s. deviation of 0.036 Å from planarity in X-ray studies .
Advanced: How do conflicting SAR (structure-activity relationship) data arise for PDE4 inhibition in triazolopyridazine derivatives?
Answer: Discrepancies often stem from:
- Substituent positioning: The 6-aryl group (e.g., thiophen-3-yl vs. phenyl) alters steric/electronic interactions with PDE4's hydrophobic clamp. Docking studies show 3-(chloromethyl) groups enhance binding via van der Waals contacts .
- Isoform selectivity: PDE4A/B/C/D isoforms exhibit variable active-site flexibility. For example, compound 18 () showed 100-fold selectivity for PDE4A over PDE4D due to differential hydrogen-bonding with Gln-443 .
Recommendation: Use isoform-specific assays (e.g., PDE-Glo™) and molecular dynamics simulations to resolve contradictions.
Advanced: What mechanisms explain the selectivity of triazolopyridazines for PDE4 isoforms over other PDE families?
Answer: Selectivity arises from:
- Hydrophobic pocket interactions: The 6-arylthiophene group occupies a conserved pocket in PDE4, while bulkier substituents clash with PDE1/5 active sites.
- Hinge-region binding: The triazolo[4,3-b]pyridazine core forms π-π stacking with Phe-446 in PDE4, absent in PDE7/8 .
Data: In a 21-PDE panel, analogs like 10 and 18 exhibited IC₅₀ values <10 nM for PDE4A/B but >10 µM for PDE1C/7B .
Advanced: How are in vivo pharmacological models designed to evaluate triazolopyridazine derivatives for CNS applications?
Answer:
- Rodent models: Use LPS-induced neuroinflammation assays to assess PDE4-dependent cytokine suppression (e.g., TNF-α reduction in microglia).
- Dosing: Administer compounds intraperitoneally (5–20 mg/kg) with pharmacokinetic profiling (t₁/₂, brain-plasma ratio).
- Behavioral tests: Morris water maze or forced swim test for cognitive/antidepressant effects.
Example: A triazolopyridazine analog (TPA023) showed anxiolytic activity in rodents without sedation, attributed to α2/3-subunit-selective GABAA modulation .
Advanced: What analytical strategies identify and quantify synthetic impurities in triazolopyridazine derivatives?
Answer:
- HPLC-MS/MS: Use C18 columns (ACN/0.1% formic acid gradient) to detect chlorinated byproducts (e.g., di-substituted analogs).
- NMR impurity profiling: Compare integration ratios of aromatic vs. aliphatic protons.
- Elemental analysis: Verify Cl content (theoretical: ~12.1% for C₁₁H₈ClN₄S).
Case Study: A 6-chloro impurity (<0.5%) in HD-8810 was traced to incomplete substitution during SNAr .
Advanced: How do computational methods guide the optimization of triazolopyridazine-based kinase inhibitors?
Answer:
- Docking (AutoDock Vina): Prioritize compounds with ΔG < −9 kcal/mol for c-Met ATP-binding pocket.
- MD simulations (GROMACS): Assess stability of hydrogen bonds (e.g., with Met-1160) over 100-ns trajectories.
- QSAR models: Correlate logP (<3.5) and polar surface area (>80 Ų) with blood-brain barrier permeability.
Example: Compound 29 ( ) achieved IC₅₀ = 14 nM against c-Met via optimized piperazine-carboxamide interactions.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
